

# Unveiling the Therapeutic Promise of Neoquassin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Neoquassin

Cat. No.: B1678177

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An In-depth Exploration of the Bioactive Quassinoid for Drug Discovery and Development

## Introduction

**Neoquassin**, a naturally occurring quassinoid derived from plants of the Simaroubaceae family, such as *Quassia amara*, has emerged as a compound of significant interest in the field of therapeutic research.<sup>[1][2]</sup> Quassinoids, a class of highly oxygenated triterpenes, have a long history in traditional medicine and are now being rigorously investigated for their diverse pharmacological activities.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the therapeutic potential of **Neoquassin**, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the core scientific data, experimental methodologies, and mechanisms of action associated with this promising bioactive molecule.

## Core Data Summary

### Chemical and Physical Properties

Property	Value	Reference(s)
Chemical Formula	C22H30O6	[1][5]
Molecular Weight	390.47 g/mol	[1][5]
CAS Number	76-77-7	[1][2]
Class	Quassinoid (Triterpenoid)	[1][5]
Origin	Quassia amara, Quassia simarouba (Simaroubaceae family)	[1]
Appearance	Very bitter polymorphous crystals	[2]
Solubility	Soluble in cold acetone, chloroform, pyridine, acetic acid; warm ethyl acetate, benzene, alcohol. Sparingly soluble in ether, petroleum ether.	[2]

## In Vitro Bioactivity of Neoquassin

Assay	Target/Cell Line	IC50 Value	Reference(s)
Enzyme Inhibition	Cytochrome P450 1A1 (CYP1A1)	4.65 µg/mL	[6][7]
Cytochrome P450 1A2 (CYP1A2)	33.3 µg/mL	[6][7]	
Anticancer Activity	P-388 Lymphocytic Leukemia (Protein Synthesis Inhibition)	1.9-15.5 µM (for various quassinoids)	[8]
Anti-inflammatory Activity	Nitric Oxide (NO) Production (RAW 264.7 Macrophages)	Data not yet available for Neoquassin specifically. Other terpenoids show IC50 values in the µg/mL to µM range.	[9][10]

Note: While specific IC50 values for **Neoquassin** against a broad panel of cancer cell lines are not readily available in the public domain, the data on related quassinoids suggest potent cytotoxic and protein synthesis inhibitory effects in the low micromolar to nanomolar range.[2] [8] Further research is warranted to establish a comprehensive cytotoxicity profile for **Neoquassin**.

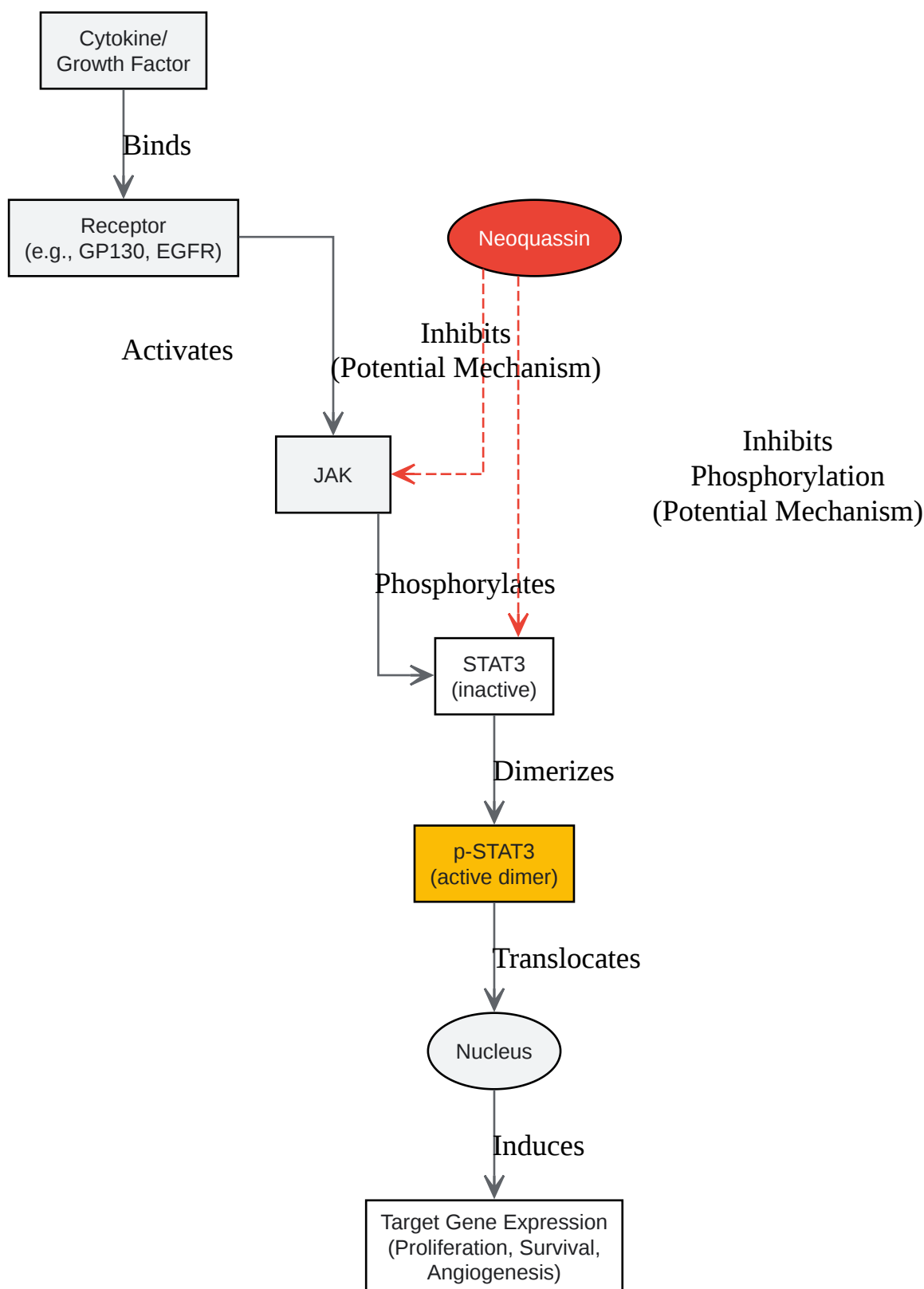
## Key Therapeutic Mechanisms and Signaling Pathways

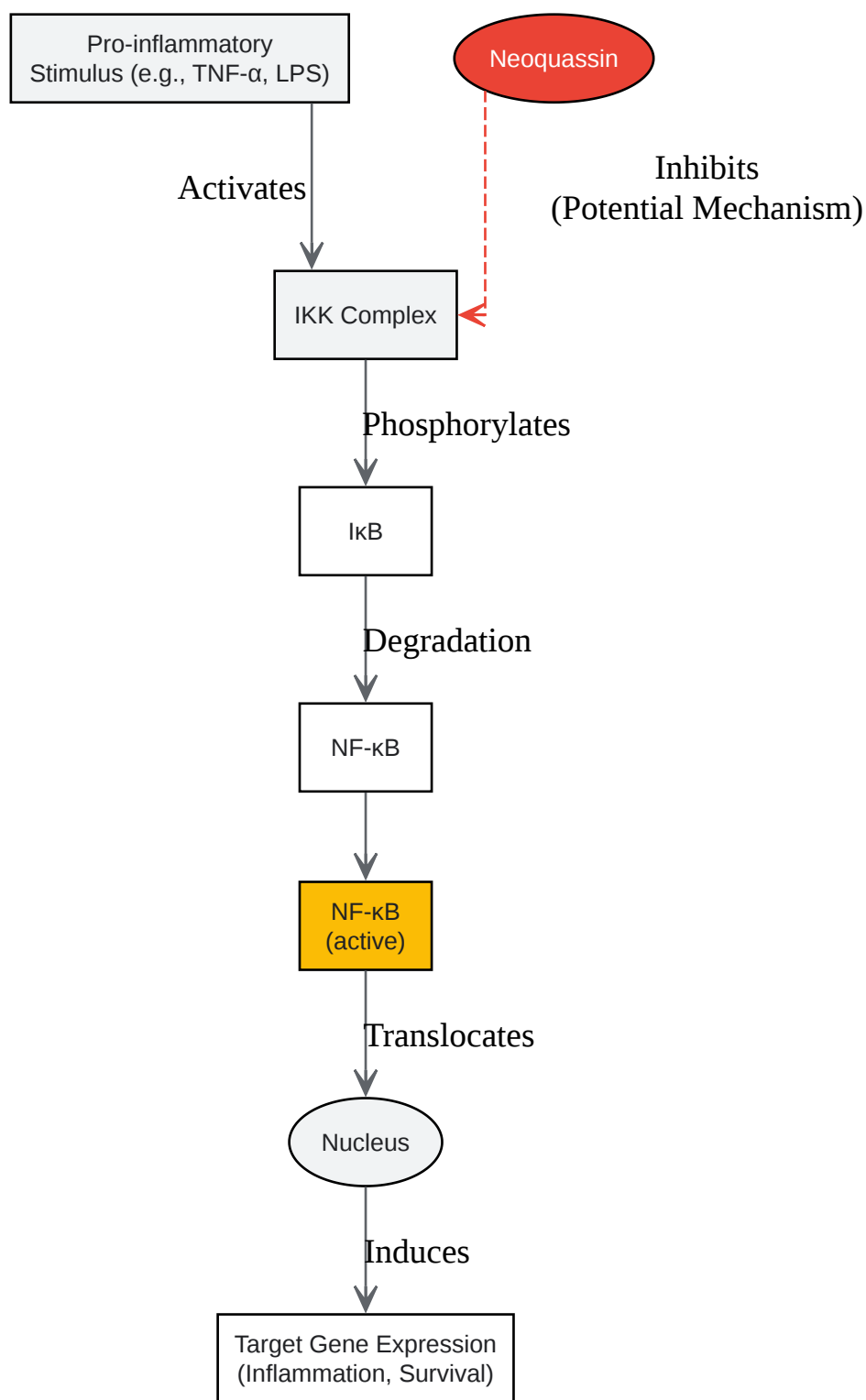
The primary mechanism of action for **Neoquassin** and related quassinoids is the inhibition of protein synthesis, which contributes significantly to their anticancer and antiparasitic activities. [1][8] This inhibition occurs at the level of peptide bond formation during the elongation step of translation.[8] Beyond this fundamental mechanism, quassinoids are known to modulate several critical signaling pathways implicated in cancer and inflammation.

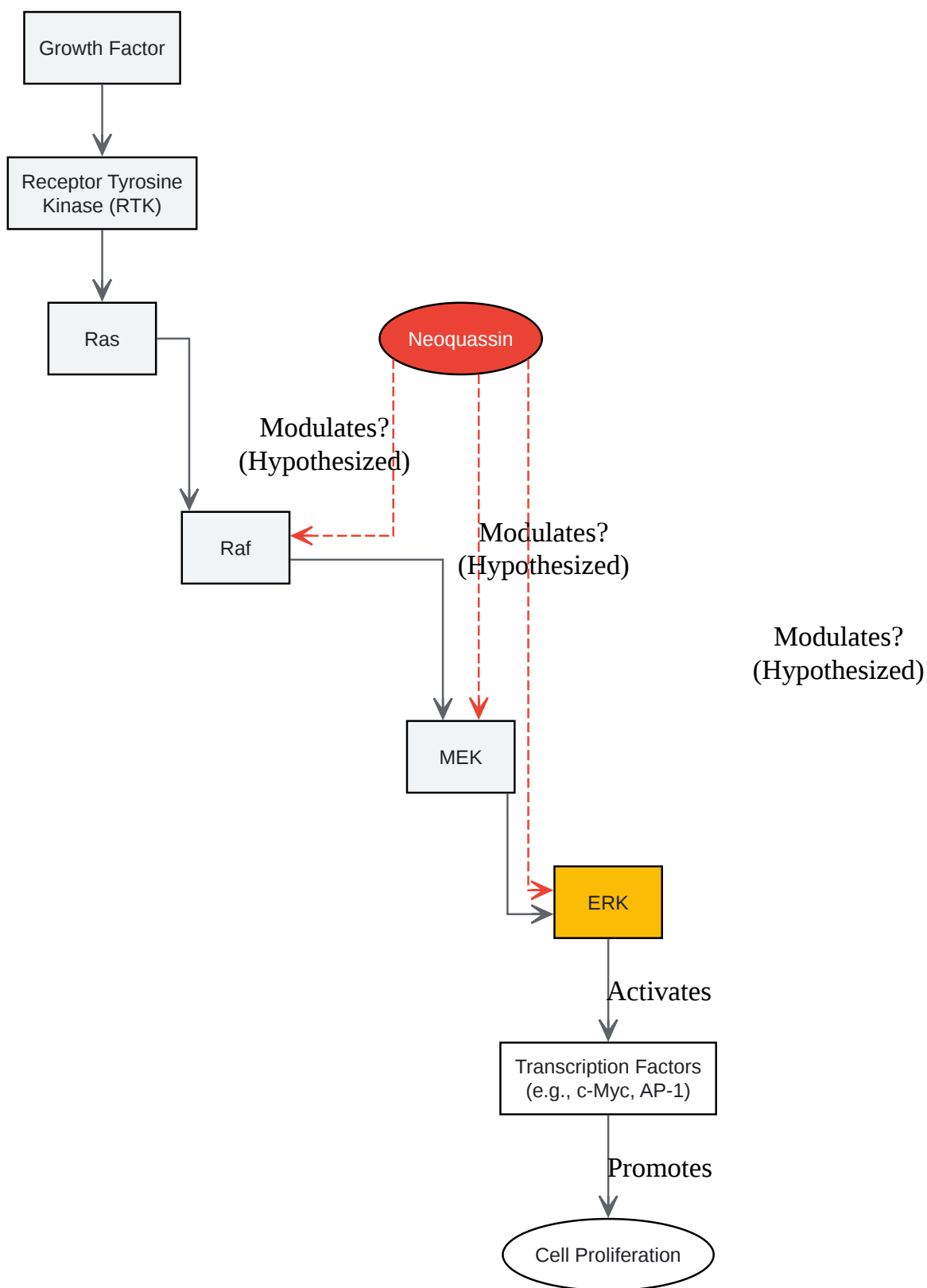
### Inhibition of STAT3 Signaling

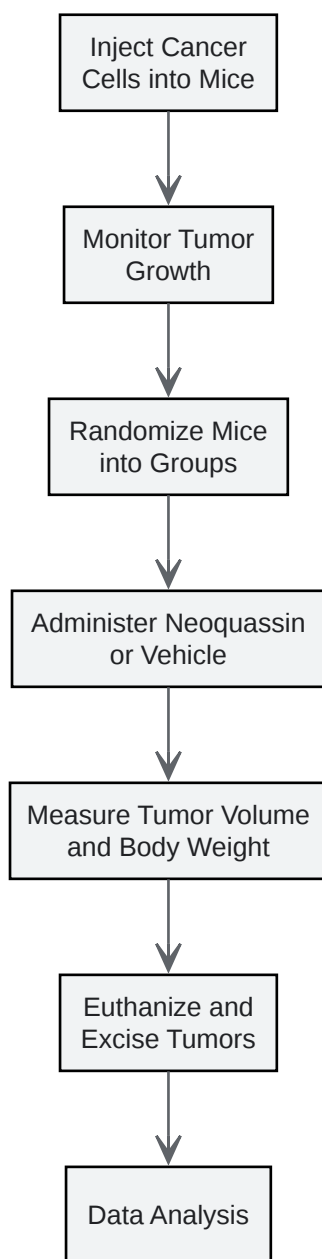
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and

angiogenesis.[11][12] Inhibition of the STAT3 pathway is a promising strategy for cancer therapy.[10][13] While direct evidence for **Neoquassin**'s effect on STAT3 is still emerging, other quassinoids have been shown to inhibit STAT3 phosphorylation, a critical step for its activation and nuclear translocation.[14]









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